molecular formula C11H14ClNO2 B13577199 Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate

Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate

Cat. No.: B13577199
M. Wt: 227.69 g/mol
InChI Key: YPFIEWWSZOJQPX-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate is a synthetic organic compound proposed for research applications as a reference standard in forensic and analytical chemistry. This compound is structurally classified as a cathinone derivative, featuring a chlorophenyl ring system and an ethylamino side chain. Synthetic cathinones are a class of New Psychoactive Substances (NPSs) that are structurally analogous to compounds known to affect the central nervous system by interfering with monoamine neurotransmitter systems, such as dopamine, norepinephrine, and serotonin . Research into structurally similar chlorinated cathinones has shown potential to cause neuronal cytotoxicity, increase reactive oxygen species, depolarize mitochondrial membranes, and inhibit the enzyme acetylcholinesterase (AChE) in vitro . Inhibition of AChE can lead to an accumulation of acetylcholine, which is associated with a range of adverse neurological effects . Therefore, this compound may be of significant interest for studies in neuropharmacology and neurotoxicology, particularly for investigating the mechanisms of neuronal damage and the cholinergic system's role in substance abuse. It is also relevant for generating analytical data (e.g., NMR, GC-MS, HRMS) to facilitate the identification of novel psychoactive substances in forensic and clinical contexts . This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate

InChI

InChI=1S/C11H14ClNO2/c1-3-13-10(11(14)15-2)8-4-6-9(12)7-5-8/h4-7,10,13H,3H2,1-2H3

InChI Key

YPFIEWWSZOJQPX-UHFFFAOYSA-N

Canonical SMILES

CCNC(C1=CC=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Step 1: Formation of the α-Amino Ester Intermediate

  • Condensation Reaction : 4-chlorobenzaldehyde reacts with ethyl glycinate hydrochloride in the presence of a base (e.g., sodium carbonate) under reflux conditions.
  • Reaction Conditions : Typically at 25–60°C, with stirring, to form an imine intermediate, which then undergoes reduction.

Step 2: Reduction of the Imine

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Conditions : Conducted at low temperatures (0–5°C) in anhydrous solvents like tetrahydrofuran (THF).
  • Outcome : Yields the amino ester with the desired substitution pattern.

Step 3: Esterification and Alkylation

  • The amino ester undergoes esterification, often by reaction with ethanol and acid catalysis, to form methyl ester derivatives.
  • Optional : Alkylation of the amino group with ethyl halides (e.g., ethyl iodide) under basic conditions to introduce the ethylamino substituent.

c. Purification and Characterization

  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Structural confirmation with NMR, HRMS, and chiral HPLC to ensure enantiomeric purity.

Resolution of Racemic Mixtures

Given the chiral nature of the target compound, resolution techniques are often employed:

  • Chiral Acid Resolution : Using camphor sulfonic acid or tartaric acid to resolve racemic methyl amino esters into enantiomerically pure forms.
  • Procedure :
    • React racemic methyl amino ester with a chiral acid.
    • Crystallize the diastereomeric salts.
    • Isolate and free the enantiomerically enriched compound via basification and recrystallization.

This approach is supported by patent literature, notably WO2006003671A1, which describes resolution of methylamino(2-chlorophenyl)acetate using tartaric acid or camphor sulfonic acid, achieving high enantiomeric excess (up to 98%).

Alternative Synthetic Strategies

a. Multi-step Synthesis via Halogenation and Substitution

  • Starting from 4-chlorobenzaldehyde, subsequent halogenation or substitution reactions can be performed to introduce the amino group at the desired position.
  • Example : Halogenation of phenyl intermediates followed by nucleophilic substitution with ethylamine derivatives.

b. Use of Protecting Groups

  • Protecting groups (e.g., Boc, Fmoc) can be employed during multi-step syntheses to prevent side reactions, especially during amination and substitution steps.

Reaction Optimization Parameters

Parameter Typical Range Purpose
Temperature 0–60°C Control reaction rate and selectivity
Solvent THF, ethanol, acetonitrile Solubility and reactivity control
pH 6–8 during resolution Maximize enantiomeric purity
Reaction Time 2–24 hours Complete conversion

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the ethylamino group to a corresponding amide or nitrile.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

4-Chloroethcathinone (4-CEC)

  • Structure: $ \text{C}{11}\text{H}{14}\text{ClNO} $ (1-(4-chlorophenyl)-2-(ethylamino)propan-1-one).
  • Key Differences : Replaces the ester group with a ketone.
  • Pharmacology: A synthetic cathinone with stimulant effects, detected in clinical cases of intoxication .
  • Metabolism : Likely undergoes hepatic oxidation due to the ketone group, contrasting with ester hydrolysis in the target compound.

4-Fluoromethylphenidate (4F-MPH)

  • Structure: $ \text{C}{14}\text{H}{18}\text{FNO}_2 $ (ethyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate).
  • Key Differences: Fluorophenyl substituent and piperidine ring instead of ethylamino and chlorophenyl groups.
  • Pharmacology: Acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), similar to methylphenidate .
  • Applications : Used recreationally as a psychostimulant .

Clopidogrel Intermediate

  • Structure: $ \text{C}{15}\text{H}{17}\text{ClN}2\text{O}2\text{S} $ ((S)-methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-yl)ethylamino)acetate).
  • Key Differences: 2-Chlorophenyl instead of 4-chlorophenyl; thiophene-ethylamino side chain.
  • Applications : Intermediate in synthesizing Clopidogrel, an antiplatelet drug .
  • Synthesis : Highlights the importance of stereochemistry (S-configuration) for biological activity .

Methyl 2-(4-Chlorophenyl)sulfanylacetate

  • Structure : $ \text{C}9\text{H}9\text{ClO}_2\text{S} $.
  • Key Differences: Sulfanyl (-S-) group replaces the ethylamino moiety.

Structural and Pharmacological Data Table

Compound Name Molecular Formula Key Substituents Pharmacological Class Source
Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate $ \text{C}{11}\text{H}{14}\text{ClNO}_2 $ 4-ClPh, ethylamino, methyl ester Putative psychostimulant
4-CEC $ \text{C}{11}\text{H}{14}\text{ClNO} $ 4-ClPh, ethylamino, ketone Synthetic cathinone
4F-MPH $ \text{C}{14}\text{H}{18}\text{FNO}_2 $ 4-FPh, piperidinyl, ethyl ester NDRI psychostimulant
Clopidogrel Intermediate $ \text{C}{15}\text{H}{17}\text{ClN}2\text{O}2\text{S} $ 2-ClPh, thiophene-ethylamino Antiplatelet drug intermediate
Methyl 2-(4-ClPh)sulfanylacetate $ \text{C}9\text{H}9\text{ClO}_2\text{S} $ 4-ClPh, sulfanyl, methyl ester Synthetic intermediate

Biological Activity

Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate, also known as a derivative of the amino acid methyl ester, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to a central carbon atom that is also bonded to an ethylamino group and a methyl ester. The presence of the chlorophenyl moiety contributes to its lipophilicity, which may enhance its ability to cross biological membranes.

The compound is believed to exert its effects primarily through interactions with neurotransmitter systems. Preliminary studies suggest that it may influence the serotonin and norepinephrine transporters, leading to increased extracellular levels of these monoamines. Such interactions are critical in modulating mood and behavior, potentially positioning the compound as a candidate for treating anxiety and depression .

Neurotransmitter Interaction

Research indicates that this compound may act as a reuptake inhibitor for monoamines. Specifically:

  • Dopamine Transporter (DAT) : The compound shows affinity for DAT, which is crucial for dopamine signaling in the brain.
  • Serotonin Transporter (SERT) : Initial findings suggest that it may also inhibit SERT, although further pharmacological profiling is necessary to confirm this interaction.

Antimicrobial and Anti-inflammatory Properties

In addition to its neuroactive potential, this compound has been investigated for antimicrobial and anti-inflammatory activities. Studies have shown that it can inhibit the growth of various bacterial strains and reduce inflammation markers in vitro .

Case Studies and Research Findings

  • Study on Neurotransmitter Uptake : A study conducted on various synthetic cathinones, including derivatives similar to this compound, revealed that the S-enantiomer exhibited significantly higher potency in inhibiting dopamine and norepinephrine uptake compared to its R counterpart. This suggests that enantioselectivity plays a crucial role in the biological activity of such compounds .
  • Antimicrobial Activity Assessment : In vitro tests demonstrated that this compound displayed notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for its antibacterial efficacy.
  • Inflammation Model : In a model of induced inflammation, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines. This positions the compound as a potential therapeutic agent in inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Neurotransmitter InhibitionInhibits DAT and SERT
AntimicrobialDisrupts cell wall synthesis
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via esterification of N-(4-chlorophenyl)glycine. Key variables include temperature (60–80°C), solvent choice (e.g., methanol or ethanol), and catalysts like sulfuric acid or p-toluenesulfonic acid. Optimization involves adjusting molar ratios of reactants and monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis purification is achieved using column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm functional groups and stereochemistry.
  • HPLC : Purity assessment (>95%) with a C18 column and UV detection at 254 nm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C11_{11}H13_{13}ClNO2_2) .

Q. How is this compound initially screened for biological activity?

  • Methodological Answer :

  • In vitro assays : Enzyme inhibition (e.g., acetylcholinesterase) using colorimetric substrates like Ellman’s reagent.
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors).
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 μM .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of derivatization reactions involving this compound?

  • Methodological Answer :

  • Kinetic studies : Monitor bromination (e.g., using Br2_2/FeBr3_3) via stopped-flow spectroscopy to determine rate constants.
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) to map transition states and intermediate stability.
  • Isotopic labeling : Use 18^{18}O-labeled esters to trace ester hydrolysis pathways .

Q. How is the SHELX software suite employed in structural analysis of this compound derivatives?

  • Methodological Answer :

  • Structure solution : SHELXS/SHELXD for phase determination from X-ray diffraction data.
  • Refinement : SHELXL for least-squares refinement of atomic coordinates and thermal parameters.
  • Validation : CheckCIF for verifying crystallographic data compliance with IUCr standards .

Q. How can discrepancies in reported biological activity data for structurally similar compounds be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with F or CF3_3) and compare IC50_{50} values.
  • Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends in potency variations.
  • Target validation : CRISPR-Cas9 knockout models to confirm specificity for suspected biological targets .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (pH 1–13) at 40–80°C for 24–72 hours.
  • Analytical monitoring : UPLC-MS to quantify degradation products (e.g., hydrolysis to 2-(4-chlorophenyl)-2-(ethylamino)acetic acid).
  • Kinetic modeling : Arrhenius plots to predict shelf-life under standard storage conditions .

Q. How can researchers design SAR studies to enhance the compound’s pharmacological profile?

  • Methodological Answer :

  • Scaffold modifications : Introduce electron-withdrawing groups (e.g., CF3_3) at the 4-position of the phenyl ring to enhance metabolic stability.
  • Bioisosteric replacement : Substitute the ethylamino group with cyclopropylamine to improve blood-brain barrier penetration.
  • In silico screening : Molecular docking (AutoDock Vina) against target proteins (e.g., NMDA receptors) to prioritize analogs .

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